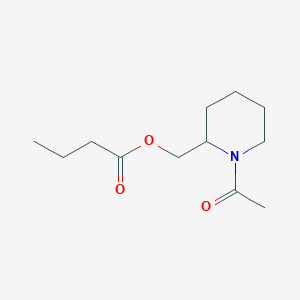
(1-Acetylpiperidin-2-yl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetylpiperidin-2-yl)methyl butanoate is a chemical compound with the molecular formula C12H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate typically involves the reaction of piperidine derivatives with acetic anhydride and butanoic acid. One common method includes the following steps:
Formation of the piperidine derivative: Piperidine is reacted with acetic anhydride to form 1-acetylpiperidine.
Esterification: The 1-acetylpiperidine is then reacted with butanoic acid in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Acetylpiperidine: A precursor in the synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Butanoic acid: A carboxylic acid used in the esterification process.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with an acetyl group and a butanoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
647021-26-9 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1-acetylpiperidin-2-yl)methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3 |
InChI Key |
AOVLVPVLEXGMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















